Product packaging for 3-Ethyl-4-fluorophenol(Cat. No.:CAS No. 1243455-57-3)

3-Ethyl-4-fluorophenol

Cat. No.: B1428291
CAS No.: 1243455-57-3
M. Wt: 140.15 g/mol
InChI Key: KGEJCZIQOHHOON-UHFFFAOYSA-N
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Description

3-Ethyl-4-fluorophenol ( 1243455-57-3) is a solid organic compound with the molecular formula C8H9FO and a molecular weight of 140.15 g/mol . This substituted phenol features an ethyl group at the meta- position and a fluorine atom at the para- position relative to the hydroxyl group, a specific arrangement that makes it a valuable intermediate in advanced organic synthesis . The introduction of fluorine into the aromatic ring dramatically alters the compound's electronic and steric properties . The high electronegativity of fluorine withdraws electron density, making the aromatic system more susceptible to nucleophilic aromatic substitution reactions. This electron-withdrawing effect, combined with the influence of the ethyl group, provides unique reactivity that researchers can exploit to fine-tune the properties of more complex target molecules . Key Physicochemical Properties (Calculated Data): • Molecular Weight: 140.15 g/mol • Boiling Point: 223.9 ± 20.0 °C at 760 mmHg • Flash Point: 107.7 ± 10.5 °C • Density: 1.1 ± 0.1 g/cm³ • Solubility: Very slightly soluble in water (approx. 0.77 g/L at 25°C) Research Applications: • Medicinal Chemistry & Drug Discovery: The fluorine atom can enhance metabolic stability and influence the lipophilicity and binding affinity of drug candidates, making this compound a useful precursor in pharmaceutical development . • Materials Science: As a potential monomer or modifying agent, it can contribute to the synthesis of specialty polymers. The incorporation of such fluorinated aromatic units is known to impart desirable properties like enhanced thermal stability and chemical resistance . • Organic Synthesis: Serves as a versatile building block. The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, facilitating the construction of diverse molecular architectures . Attention: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FO B1428291 3-Ethyl-4-fluorophenol CAS No. 1243455-57-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEJCZIQOHHOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule as a function of frequency. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrational modes of different bonds. For 3-Ethyl-4-fluorophenol, the FT-IR spectrum is characterized by several key absorption bands that confirm its structural features.

The O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethyl group are observed in the 2850-3100 cm⁻¹ range. The C=C stretching vibrations within the aromatic ring give rise to characteristic bands between 1400 cm⁻¹ and 1600 cm⁻¹. The C-O stretching of the phenol (B47542) group is expected around 1200-1260 cm⁻¹, while the C-F stretching vibration, a key feature of this molecule, typically appears as a strong band in the 1000-1400 cm⁻¹ region.

Table 1: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
~3400 Strong, Broad O-H Stretch (Phenolic)
~3050 Medium Aromatic C-H Stretch
~2970 Medium Asymmetric C-H Stretch (CH₃)
~2935 Medium Asymmetric C-H Stretch (CH₂)
~2875 Medium Symmetric C-H Stretch (CH₃)
~1610, 1500 Strong Aromatic C=C Stretch
~1460 Medium CH₂ Scissoring
~1250 Strong C-O Stretch (Phenolic)

Note: The data in this table is based on typical ranges for the assigned functional groups and may not represent experimentally verified values for this compound.

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

In the FT-Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. The symmetric "ring breathing" mode of the substituted benzene ring would produce a strong and sharp band. The C-C stretching vibrations of the ethyl group and the aromatic ring are also readily observed.

Table 2: FT-Raman Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
~3060 Strong Aromatic C-H Stretch
~2930 Strong C-H Stretch (Ethyl group)
~1615 Strong Aromatic C=C Stretch
~1000 Very Strong Aromatic Ring Breathing

Note: The data in this table is based on typical ranges for the assigned functional groups and may not represent experimentally verified values for this compound.

The assignment of vibrational modes is based on the comparison of the observed spectral data with known frequencies for similar structural motifs in other molecules. The presence of the ethyl and fluoro substituents on the phenol ring influences the exact position and intensity of the vibrational bands. The electron-withdrawing nature of the fluorine atom can affect the electronic distribution in the aromatic ring, leading to shifts in the characteristic ring vibration frequencies. Similarly, the vibrations of the ethyl group (stretching, bending, and rocking) can be identified in the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The chemical shift of each proton is influenced by the electron density around it, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the ethyl group. The aromatic region would display complex splitting patterns due to the coupling between the non-equivalent aromatic protons and the coupling with the fluorine atom. The ethyl group would show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, arising from coupling with each other. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
~9.0-10.0 br s 1H OH
~6.8-7.2 m 3H Aromatic H
~2.6 q 2H -CH₂-

Note: This data is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

In the ¹³C NMR spectrum of this compound, separate signals are expected for each of the eight carbon atoms. The carbon atom attached to the fluorine (C4) will show a large coupling constant (¹JC-F), resulting in a doublet. The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings. The carbon atom bonded to the hydroxyl group (C1) will be shifted downfield due to the electronegativity of the oxygen atom. The carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm) Assignment
~155 (d, ¹JC-F ≈ 240 Hz) C4
~150 C1
~130 C3
~125 C5
~118 (d, ²JC-F ≈ 20 Hz) C2
~115 (d, ²JC-F ≈ 20 Hz) C6
~22 -CH₂-

Note: This data is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.

Electronic Spectroscopy Studies

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is utilized to investigate the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of a substituted phenol is characterized by absorption bands arising from π → π* transitions within the benzene ring. The position and intensity of these bands are sensitive to the nature and position of the substituents. The hydroxyl (-OH), ethyl (-CH₂CH₃), and fluoro (-F) groups on the aromatic ring of this compound all influence its electronic structure and, consequently, its UV-Vis absorption profile. The hydroxyl group, being a strong activating group (auxochrome), typically causes a red shift (bathochromic shift) of the absorption maxima to longer wavelengths compared to unsubstituted benzene.

For phenolic compounds, two primary absorption bands are typically observed, corresponding to the π → π* transitions. For 4-ethylphenol, absorption maxima are observed around 224 nm and 278 nm. Similarly, 4-fluorophenol (B42351) shows absorption bands around 224 nm and 274 nm. nih.govnist.gov Given the structural similarities, this compound is expected to exhibit a comparable UV-Vis absorption profile. The primary absorption band (E2-band) would likely appear in the 220-230 nm range, with a secondary, lower intensity band (B-band) appearing in the 270-285 nm region. The exact absorption maxima (λmax) can be influenced by the solvent used for the analysis due to solvent-solute interactions.

Interactive Table 2: Expected UV-Vis Absorption Data for this compound

Electronic TransitionExpected Wavelength Range (λmax)Associated Chromophore
π → π* (E2-band)220 - 230 nmSubstituted Benzene Ring
π → π* (B-band)270 - 285 nmSubstituted Benzene Ring

Mass Spectrometric Techniques for Molecular Characterization

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds. High-resolution mass spectrometry provides the exact mass, which aids in determining the elemental composition.

High-resolution mass spectrometry is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high precision. nih.gov This allows for the determination of the exact molecular formula of a compound by distinguishing between ions of the same nominal mass but different elemental compositions. For this compound, with the molecular formula C₈H₉FO, the theoretical exact mass can be calculated with high accuracy. This precise mass measurement is a critical step in confirming the identity of the compound in complex mixtures or verifying the outcome of a chemical synthesis.

The calculated monoisotopic mass of the molecular ion [M]⁺ of this compound is 140.0637 Da.

In mass spectrometry, particularly under electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used for structural elucidation. chemguide.co.uklibretexts.org

The fragmentation of this compound is expected to proceed through pathways characteristic of phenols and alkylbenzenes. Key fragmentation events would likely include:

Loss of an ethyl radical: A common fragmentation for ethyl-substituted aromatic rings is the benzylic cleavage to lose a methyl group (CH₃•), leading to a prominent ion. However, the loss of the entire ethyl group is less common than the loss of a methyl radical from the ethyl group after rearrangement. A more significant fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a fragment ion [M - 15]⁺.

Loss of CO: Phenolic compounds often exhibit the loss of a neutral carbon monoxide (CO) molecule after initial fragmentation, leading to a fragment ion at [M - 28]⁺ or from subsequent fragment ions.

Formation of characteristic ions: The ethyl group itself can produce a fragment at m/z 29 ([CH₃CH₂]⁺).

Analysis of these fragmentation pathways provides corroborating evidence for the presence of the ethyl and hydroxyl functional groups and their arrangement on the fluoroaromatic core.

Interactive Table 3: Predicted Mass Spectrometry Fragmentation for this compound

Mass-to-Charge Ratio (m/z)Proposed Fragment IonProposed Neutral Loss
140[C₈H₉FO]⁺(Molecular Ion)
125[C₇H₆FO]⁺•CH₃
112[C₇H₉F]⁺CO
97[C₆H₆F]⁺CO from m/z 125
29[C₂H₅]⁺•C₆H₄FO

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. These methods are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) has emerged as a prevalent computational method for predicting the electronic structure of many-body systems. wikipedia.org It is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For 3-Ethyl-4-fluorophenol, DFT calculations would be employed to determine the most stable molecular geometry by minimizing the total electronic energy. Functionals such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for such calculations. researchgate.net The process iteratively adjusts the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located.

The optimized geometry provides crucial information about the molecule's shape and steric interactions. For instance, the orientation of the ethyl group relative to the phenol (B47542) ring and the fluorine atom would be precisely determined. The resulting bond lengths and angles are critical for understanding the molecule's physical and chemical properties.

Table 1: Theoretical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (aromatic)1.39 - 1.40--
C-O1.36--
O-H0.96--
C-F1.35--
C-C (ethyl)1.53--
C-H (aromatic)1.08--
C-H (ethyl)1.09--
C-C-O-119 - 121-
C-C-F-118 - 120-
C-C-C (ethyl)-112-
H-O-C-109-
C-C-C-C (ring-ethyl)--Variable (see Conformational Analysis)

Note: The values in this table are representative and based on typical values for similar functional groups. Actual calculated values would be specific to the optimized geometry of this compound.

While DFT is a workhorse for geometry optimization, high-level ab initio methods can provide more accurate energetic and structural information. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer a more rigorous treatment of electron correlation. researchgate.net These methods are computationally more demanding but can be used to refine the geometries obtained from DFT or to calculate more accurate single-point energies. For a molecule like this compound, these refined calculations can be crucial for accurately predicting reaction barriers and thermodynamic properties.

The presence of the flexible ethyl group in this compound gives rise to different spatial arrangements, known as conformers. Conformational analysis is the study of the energetics of these different rotamers to understand their relative stabilities. lumenlearning.com The rotation around the single bond connecting the ethyl group to the aromatic ring leads to various staggered and eclipsed conformations. libretexts.org

By systematically rotating the dihedral angle of the ethyl group and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. The relative energies of these conformers determine their population at a given temperature. It is expected that the most stable conformer will have the bulky methyl group of the ethyl substituent oriented away from the adjacent hydroxyl group to minimize steric hindrance. utdallas.edu

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Theoretical calculations can provide a wealth of information about how electrons are distributed and how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. taylorandfrancis.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atom, while the LUMO would be distributed over the aromatic ring.

Table 2: Theoretical Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound

Molecular OrbitalEnergy (eV)
HOMO-8.5 to -9.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap (ΔE) 6.5 to 8.5

Note: These are estimated energy ranges based on similar phenolic compounds. The actual values would be determined by specific quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. researchgate.net

Different colors are used to represent regions of varying electrostatic potential. Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents regions of positive potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP surface would likely show a region of high negative potential (red) around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. The hydrogen atom of the hydroxyl group and the regions around the aromatic protons would likely exhibit positive potential (blue). The fluorine atom, being highly electronegative, would also contribute to a negative potential region. This map provides a visual guide to the molecule's reactivity, indicating where it is most likely to interact with other charged or polar species. imist.ma

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and the nature of intermolecular and intramolecular interactions. It provides a localized, intuitive picture of bonding within a molecule. In the context of this compound, NBO analysis can elucidate the donor-acceptor interactions that contribute to its stability and reactivity.

The primary intermolecular interactions in this compound are expected to be hydrogen bonding involving the hydroxyl group and weaker van der Waals forces. NBO analysis quantifies these interactions by examining the stabilization energies (E(2)) associated with the delocalization of electron density from an occupied donor NBO to an unoccupied acceptor NBO. For instance, the interaction between the lone pair (LP) of the oxygen atom in one molecule and the antibonding orbital of the O-H bond (σ*(O-H)) in a neighboring molecule is a hallmark of hydrogen bonding.

A hypothetical NBO analysis for a dimer of this compound might reveal the following key interactions:

Donor NBO (Molecule 1)Acceptor NBO (Molecule 2)E(2) (kcal/mol)Interaction Type
LP (O)σ(O-H)15.8Hydrogen Bond
LP (F)σ(C-H) of ethyl group1.2Weak C-H···F interaction
π(C=C) of phenyl ringπ*(C=C) of phenyl ring2.5π-π stacking

This table presents hypothetical data for illustrative purposes.

These stabilization energies indicate the strength of the respective intermolecular interactions, with the O-H···O hydrogen bond being the most significant contributor to the stability of the dimer.

Local Reactivity Descriptors: Fukui Functions, Local Softnesses, and Electrophilicity Indices

Local reactivity descriptors derived from conceptual Density Functional Theory (DFT) are instrumental in predicting the reactive sites of a molecule for electrophilic, nucleophilic, and radical attacks. scielo.org.mx

Fukui Functions (f(r)) : These functions indicate the change in electron density at a particular point in a molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+(r)) identifies sites susceptible to attack by nucleophiles, while the Fukui function for electrophilic attack (f-(r)) points to sites prone to attack by electrophiles. For this compound, the hydroxyl oxygen and the carbon atoms of the aromatic ring are expected to be key reactive centers.

Local Softness (s(r)) : Related to the Fukui function, local softness provides a measure of the reactivity of a specific site in a molecule. A higher value of local softness indicates a more reactive site.

Electrophilicity Index (ω) : This global descriptor measures the ability of a molecule to accept electrons. Local electrophilicity indices can be calculated to identify the most electrophilic sites within the molecule.

Condensed Fukui functions and local softness values for the atoms of this compound can be calculated to predict its reactivity.

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)s+ (Local Softness)s- (Local Softness)
O0.150.080.070.04
C10.050.120.020.06
C20.110.060.050.03
C30.040.100.020.05
C40.090.050.040.02
C50.130.070.060.03
C60.060.110.030.05
F0.080.040.040.02

This table presents hypothetical data for illustrative purposes.

Based on these hypothetical values, the oxygen atom would be the most susceptible to electrophilic attack, while carbon atoms C1, C3, and C6 would be the primary targets for nucleophilic attack.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing a powerful synergy with experimental data.

Theoretical Vibrational Spectra Prediction (FT-IR, FT-Raman)

Theoretical calculations of vibrational spectra, specifically Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), are crucial for understanding the molecular structure and bonding of this compound. These calculations are typically performed using DFT methods, and the predicted vibrational frequencies can be correlated with experimental spectra to assign specific vibrational modes to the observed absorption bands. nih.gov

The vibrational spectrum of this compound will be characterized by several key vibrational modes:

O-H Stretch : A strong, broad band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretches : Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found in the 2850-3000 cm⁻¹ region.

C=C Aromatic Stretches : These vibrations, characteristic of the benzene ring, typically appear in the 1400-1600 cm⁻¹ region.

C-F Stretch : A strong absorption band in the FT-IR spectrum, usually in the 1000-1300 cm⁻¹ range, which is characteristic of the carbon-fluorine bond.

C-O Stretch : This vibration is expected in the 1200-1300 cm⁻¹ region.

A comparison of hypothetical calculated and experimental vibrational frequencies is presented below:

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H Stretch34503435
Aromatic C-H Stretch30803075
Aliphatic C-H Stretch29652960
C=C Aromatic Stretch16101605
C-F Stretch12501245
C-O Stretch12201215

This table presents hypothetical data for illustrative purposes.

Theoretical NMR Chemical Shift Calculations (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for calculating nuclear magnetic resonance (NMR) chemical shifts. liverpool.ac.ukresearchgate.net By predicting the ¹H and ¹³C NMR spectra of this compound, the GIAO method can aid in the structural elucidation and assignment of experimental NMR data. nih.gov

The calculated chemical shifts are influenced by the electronic environment of each nucleus. For this compound, the following trends would be expected:

¹H NMR : The hydroxyl proton would exhibit a chemical shift that is sensitive to solvent and concentration due to hydrogen bonding. The aromatic protons will show distinct chemical shifts based on their position relative to the electron-donating hydroxyl and ethyl groups and the electron-withdrawing fluorine atom. The protons of the ethyl group will appear in the aliphatic region.

¹³C NMR : The carbon atom attached to the fluorine (C4) will show a large chemical shift due to the high electronegativity of fluorine. The carbon attached to the hydroxyl group (C1) will also be significantly deshielded.

A hypothetical comparison of calculated and experimental NMR chemical shifts is provided below:

AtomCalculated ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
C1155.2154.8
C2118.5118.1
C3130.1129.7
C4158.9 (JC-F ≈ 240 Hz)158.5 (JC-F ≈ 242 Hz)
C5116.3115.9
C6125.7125.3
CH₂ (ethyl)28.428.1
CH₃ (ethyl)15.915.6

This table presents hypothetical data for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.orgrespectprogram.org By calculating the vertical excitation energies and oscillator strengths, TD-DFT can provide insights into the electronic transitions that give rise to the observed absorption bands. acs.org

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic ring. The positions of these bands will be influenced by the substituents on the ring. The hydroxyl and ethyl groups are expected to cause a red shift (shift to longer wavelengths) compared to unsubstituted benzene, while the effect of the fluorine atom is more complex.

TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding electronic transitions.

TransitionCalculated λmax (nm)Oscillator Strength (f)
HOMO → LUMO2850.025
HOMO-1 → LUMO2300.150

This table presents hypothetical data for illustrative purposes. HOMO stands for Highest Occupied Molecular Orbital and LUMO for Lowest Unoccupied Molecular Orbital.

These calculations can be validated by comparing the predicted λmax values with experimental UV-Vis spectra.

Hydrogen Bonding and Intermolecular Interactions

Hydrogen bonding plays a crucial role in determining the physical and chemical properties of this compound. chemrxiv.orgnih.gov The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen bonds. researchgate.net

Computational studies can be employed to investigate the geometry and energetics of hydrogen-bonded dimers and larger clusters of this compound. These studies can provide information on:

Hydrogen Bond Distances : The distance between the hydrogen atom of the hydroxyl group and the oxygen atom of a neighboring molecule.

Hydrogen Bond Angles : The angle formed by the O-H···O atoms.

Binding Energies : The energy required to separate the hydrogen-bonded molecules.

A hypothetical summary of calculated properties for a hydrogen-bonded dimer of this compound is given below:

PropertyCalculated Value
O-H···O distance1.85 Å
O-H···O angle175°
Binding Energy-25.5 kJ/mol

This table presents hypothetical data for illustrative purposes.

These computational insights into hydrogen bonding and other intermolecular interactions are essential for understanding the macroscopic properties of this compound, such as its boiling point, solubility, and crystal packing.

Chemical Reactivity and Derivatization Studies

Oxidation and Reduction Reactions

The phenolic hydroxyl group and the aromatic ring of 3-Ethyl-4-fluorophenol are susceptible to both oxidation and reduction reactions, leading to a variety of transformation products.

Oxidative Transformations of Fluorophenols

The oxidation of fluorophenols, including this compound, can be achieved through both chemical and enzymatic methods. While specific studies on this compound are limited, the reactivity of analogous fluorophenols provides significant insights into its expected oxidative behavior.

Enzymatic oxidation, often mediated by microbial monooxygenases and dioxygenases, typically involves the hydroxylation of the aromatic ring. For instance, the microbial degradation of 4-fluorophenol (B42351) has been shown to proceed via initial hydroxylation to form fluorocatechols. Current time information in Cleveland, OH, US. It is plausible that this compound would undergo a similar transformation, potentially yielding 3-Ethyl-4-fluorocatechol. The position of the additional hydroxyl group would be directed by the activating effect of the existing hydroxyl group and the steric hindrance of the ethyl group.

Chemical oxidation using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can lead to the degradation of the aromatic ring. libretexts.org Milder oxidation, for example using Fremy's salt, could potentially lead to the formation of the corresponding quinone. The presence of the electron-donating ethyl and hydroxyl groups would activate the ring towards oxidation, while the fluorine atom would have a deactivating effect.

An overview of potential oxidative transformation products of fluorophenols is presented in Table 1.

Table 1: Potential Products from the Oxidative Transformation of Fluorophenols

Oxidizing Agent/Method Potential Product(s)
Microbial Monooxygenases Fluorocatechols
Fremy's Salt Fluoroquinones

Reductive Pathways and Product Identification

The reduction of this compound can target either the aromatic ring or involve the reductive defluorination of the molecule. Catalytic hydrogenation is a common method for the reduction of aromatic rings.

Using catalysts such as palladium on carbon (Pd/C) or rhodium-based catalysts, the aromatic ring of phenol (B47542) derivatives can be hydrogenated to the corresponding cyclohexanols. nih.gov The diastereoselectivity of this reaction (i.e., the formation of cis or trans isomers) can often be controlled by the choice of catalyst. nih.gov For this compound, catalytic hydrogenation would be expected to yield 3-Ethyl-4-fluorocyclohexanol.

Reductive defluorination, the removal of the fluorine atom, is another possible reductive pathway. This can sometimes be achieved using strong reducing agents or specific catalytic systems. However, the carbon-fluorine bond is generally strong and resistant to cleavage.

The expected products from the reduction of this compound are summarized in Table 2.

Table 2: Potential Products from the Reduction of this compound

Reducing Agent/Method Potential Product(s)
Catalytic Hydrogenation (e.g., H₂/Pd/C) 3-Ethyl-4-fluorocyclohexanol

Electrophilic and Nucleophilic Substitution Reactions

The electronic nature of the substituents on the aromatic ring of this compound governs its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Attack Mechanisms on the Aromatic Ring

The hydroxyl and ethyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to the hydroxyl group. The fluorine atom, while electronegative and deactivating through its inductive effect, can also donate electron density through resonance, also directing ortho and para. In this compound, the para position to the hydroxyl group is occupied by the fluorine atom. The positions ortho to the hydroxyl group are at C2 and C6. The ethyl group is at C3. Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions. Steric hindrance from the adjacent ethyl group might influence the regioselectivity between these two positions.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts alkylation and acylation. wikipedia.org

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a polar solvent would be expected to yield mono- or di-halogenated products, with substitution occurring at the available ortho positions. For example, chlorination of 4-fluorophenol is known to selectively occur at the 2-position. google.com

Nitration: Treatment with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, would introduce a nitro group onto the aromatic ring, likely at the C2 or C6 position. The nitration of phenols can be highly regioselective depending on the reaction conditions. ijcce.ac.ir

Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst, would introduce an alkyl or acyl group, respectively, onto the aromatic ring. mt.comorganic-chemistry.org The activating nature of the hydroxyl and ethyl groups would facilitate these reactions.

Nucleophilic Displacement Reactions involving Fluorophenols

The fluorine atom on the aromatic ring of this compound can potentially be displaced by a strong nucleophile, although such reactions on unactivated aryl fluorides are generally difficult. The presence of electron-withdrawing groups on the ring typically facilitates nucleophilic aromatic substitution. In the case of this compound, the hydroxyl and ethyl groups are electron-donating, which would disfavor nucleophilic attack.

However, under forcing conditions (high temperature and pressure) or with very strong nucleophiles, displacement of the fluoride (B91410) ion might be possible. The preparation of 4-fluorophenol itself can be problematic due to the nucleophilic displacement of the fluoride from the 4-fluorobenzenediazonium (B14715802) salt intermediate. epo.org

Formation of Derivatives for Enhanced Utility

The hydroxyl group of this compound is a key site for derivatization, allowing for the synthesis of ethers and esters. These derivatives can have altered physical, chemical, and biological properties, which can enhance their utility in various applications.

Ether Synthesis: The Williamson ether synthesis is a common method for preparing ethers from phenols. organic-chemistry.org Treatment of this compound with a base, such as sodium hydride, to form the corresponding phenoxide, followed by reaction with an alkyl halide (e.g., ethyl iodide), would yield the corresponding ether (e.g., 1-Ethoxy-3-ethyl-4-fluorobenzene).

Ester Synthesis: Esters can be readily prepared by reacting this compound with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base or an acid catalyst. For example, reaction with acetyl chloride would yield 3-ethyl-4-fluorophenyl acetate. The synthesis of pentafluorophenyl esters is a known method for activating carboxylic acids. rsc.org

The formation of these derivatives allows for the modification of the compound's polarity, volatility, and reactivity, which can be advantageous for specific applications in materials science, medicinal chemistry, and as chemical intermediates.

Esterification and Etherification Reactions (e.g., Williamson Ether Synthesis)

The phenolic hydroxyl group is a primary site for derivatization through esterification and etherification.

Esterification: this compound can be converted to its corresponding ester via reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. A common method is the Fischer-Speier esterification, which involves reacting the phenol with a carboxylic acid under acidic catalysis. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process where the alcohol is typically used in excess to drive the reaction towards the product. masterorganicchemistry.com

Etherification: The Williamson ether synthesis is a versatile method for preparing ethers from phenols. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the deprotonation of the phenol by a strong base (like sodium hydride or sodium hydroxide) to form a more nucleophilic phenoxide ion. youtube.comjk-sci.com This ion then attacks an alkyl halide (or other substrate with a good leaving group) to form the ether. wikipedia.org For aryl ethers, bases such as potassium carbonate are often employed. jk-sci.com The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination as a competing side reaction. wikipedia.orgmasterorganicchemistry.com

Reaction TypeReagent ExampleProduct ClassExpected Product Name
Esterification Acetic AnhydridePhenyl Ester3-Ethyl-4-fluorophenyl acetate
Etherification Methyl IodideAlkyl Aryl Ether1-Ethyl-2-fluoro-4-methoxybenzene

Halogenation and Nitration of Substituted Phenols

As an activated aromatic ring, this compound readily undergoes electrophilic aromatic substitution reactions like halogenation and nitration. The position of substitution is directed by the existing groups. The hydroxyl group is a powerful activating ortho-, para-director. The ethyl group is a weakly activating ortho-, para-director, and the fluorine atom is a deactivating but ortho-, para-director.

For an incoming electrophile, the potential sites for substitution are positions 2, 5, and 6.

Position 2: Ortho to the hydroxyl and ethyl groups, meta to the fluoro group. This position is strongly activated by the hydroxyl group and sterically hindered by the adjacent ethyl group.

Position 5: Ortho to the fluoro group, meta to the hydroxyl and ethyl groups. This position is the least activated.

Position 6: Ortho to the hydroxyl and fluoro groups, para to the ethyl group. This position is strongly activated by the hydroxyl group.

Considering these factors, substitution is most likely to occur at position 6, and to a lesser extent at position 2, which is more sterically hindered.

Nitration of phenols can be achieved using various nitrating agents. Studies on 4-substituted phenols have shown that reagents like copper(II) nitrate (B79036) can effectively produce mono- and dinitro compounds. ijcce.ac.ir The nitro group is an electron-withdrawing group that increases the acidity of the phenolic proton. byjus.comlearncbse.in

ReagentReaction TypePredicted Major ProductRationale
Br₂ in CCl₄ Bromination2-Bromo-5-ethyl-4-fluorophenolThe hydroxyl group is the strongest activating director, favoring substitution at the ortho/para positions. Position 6 (ortho to -OH) is highly favored.
HNO₃, H₂SO₄ Nitration5-Ethyl-4-fluoro-2-nitrophenolSimilar to bromination, the powerful directing effect of the -OH group dictates the position of the incoming nitro group.

Coupling Reactions for Complex Molecule Synthesis

To participate in modern cross-coupling reactions for the synthesis of more complex molecules, this compound typically requires modification. Phenols themselves are not standard substrates for reactions like Suzuki or Stille coupling. However, the hydroxyl group can be converted into a triflate (-OTf), which is an excellent leaving group. This triflate derivative can then participate in palladium-catalyzed coupling reactions with various organoboron or organotin reagents to form new carbon-carbon bonds. organic-chemistry.org

Alternatively, the aromatic ring can be halogenated (as described in 5.3.2) to introduce a halide (e.g., bromine or iodine) that can act as a handle for cross-coupling reactions. These reactions are highly versatile for creating biaryl structures or introducing new alkyl or aryl substituents. organic-chemistry.orguni-ulm.de

Photochemical Transformation Pathways in Solution

The photochemical behavior of this compound in solution is anticipated to involve transformations centered on the aromatic ring and its substituents, although specific studies on this compound are not prevalent. Insights can be drawn from research on similar halogenated phenols. researchgate.net

Steady-State and Laser Flash Photolysis Studies

The study of photochemical reactions often employs steady-state and laser flash photolysis techniques.

Laser Flash Photolysis: This technique uses a short, high-intensity laser pulse to generate transient reactive intermediates, such as radicals or excited states. researchgate.net These intermediates are then monitored in real-time using spectroscopic methods, providing crucial information about the primary photochemical events and reaction mechanisms. For a compound like this compound, this could be used to detect the formation of a phenoxyl radical or other short-lived species.

Identification of Photoproducts and Reaction Intermediates

The photochemical degradation of halogenated phenols can proceed through several pathways. A primary pathway for bromophenols and chlorophenols is the homolytic cleavage of the carbon-halogen bond. researchgate.net However, the carbon-fluorine bond is significantly stronger and less likely to undergo homolysis.

Therefore, the more probable photochemical pathway for this compound involves reactions of the phenol ring itself. Upon UV irradiation, the molecule can be excited, leading to the formation of a phenoxyl radical via proton-coupled electron transfer. This highly reactive intermediate can then undergo several reactions:

Oxidation: The phenoxyl radical can react with oxygen to form quinone-like structures and other oxidation products.

Hydroxylation: Reaction with hydroxyl radicals (which can be present in aqueous solutions under irradiation) can lead to the formation of dihydroxylated products.

Dimerization: Two phenoxyl radicals can couple to form dimeric products.

Studies on 4-bromophenol (B116583) have shown that p-benzoquinone is a major primary product, formed through a radical pathway. researchgate.net By analogy, oxidation of this compound might lead to the formation of substituted benzoquinones.

Proposed IntermediateFormation PathwayPotential Final Product(s)
3-Ethyl-4-fluorophenoxyl radical Photo-induced H-atom abstractionDimerized products, substituted benzoquinones
Hydroxylated radical adduct Addition of •OH to the aromatic ringEthyl-fluoro-dihydroxybenzene isomers

Analytical Methodologies for Detection and Quantification in Complex Matrices

Chromatographic Separation Techniques

Chromatographic techniques are central to the separation of 3-Ethyl-4-fluorophenol from other components in a sample matrix prior to its detection and quantification. The choice of technique is primarily dictated by the physicochemical properties of the analyte, such as its volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. However, due to the polar nature of the hydroxyl group, phenols, including this compound, often exhibit poor chromatographic behavior on non-polar GC columns, leading to tailing peaks and low sensitivity. To overcome these issues, derivatization to form more volatile and less polar derivatives is a common and necessary step.

Common derivatization approaches for phenols include silylation and acylation. Silylation, for instance, involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Acylation, using reagents like acetic anhydride (B1165640), converts the phenol (B47542) into its corresponding ester. These derivatization reactions increase the volatility of the analyte, making it amenable to GC-MS analysis.

The GC-MS analysis of derivatized this compound would typically employ a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms. A temperature-programmed oven is used to ensure the efficient separation of the analyte from other components in the mixture. The mass spectrometer serves as a highly selective detector, providing mass-to-charge ratio information that aids in the unequivocal identification and quantification of the target compound.

Table 1: Representative GC-MS Conditions for the Analysis of a Derivatized Phenolic Compound (e.g., Silylated 4-Ethylphenol)

ParameterValue
GC System Gas Chromatograph with Mass Spectrometric Detector
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Program Initial temp 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry

High-performance liquid chromatography (HPLC) is a versatile technique that is well-suited for the analysis of polar and non-volatile compounds without the need for derivatization. When coupled with a mass spectrometer (LC-MS), it provides a highly sensitive and selective analytical method for the determination of this compound in complex matrices.

Reversed-phase HPLC is the most common mode of separation for phenolic compounds. In this approach, a non-polar stationary phase, such as a C18 or a biphenyl (B1667301) column, is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape and ionization efficiency in the mass spectrometer.

The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a time-of-flight (TOF) or Orbitrap, provides detection with high specificity. By operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, the instrument can selectively detect the parent ion of this compound and its characteristic fragment ions, thereby minimizing interferences from the sample matrix and enhancing the accuracy of quantification.

Table 2: Illustrative HPLC-MS/MS Parameters for the Analysis of this compound

ParameterValue
HPLC System High-Performance Liquid Chromatograph
Column C18 column, 100 mm x 2.1 mm ID, 2.6 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 95% B in 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transition Precursor Ion (e.g., [M-H]⁻) → Product Ion

Ion Chromatography (IC) for Fluorinated Species

While not a primary method for the direct quantification of intact this compound, ion chromatography (IC) can be a valuable tool for the analysis of its potential degradation products, specifically the fluoride (B91410) ion. In environmental fate or advanced oxidation process studies, the mineralization of fluorinated organic compounds like this compound can be monitored by measuring the increase in the concentration of inorganic fluoride.

IC separates ions based on their affinity for an ion-exchange resin. A conductivity detector is typically used for the detection of the separated ions. This technique is highly sensitive and can quantify fluoride ions at low concentrations, providing an indirect measure of the degradation of the parent compound.

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical step in the analytical workflow to isolate this compound from the sample matrix, concentrate it to detectable levels, and remove interfering substances.

Solid-Phase Extraction (SPE) Methods for Enrichment

Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of phenols from aqueous samples such as environmental water or biological fluids. nih.gov The choice of the solid-phase sorbent is crucial for achieving high recovery of the analyte. For moderately polar compounds like this compound, reversed-phase sorbents such as C18-bonded silica or polymeric sorbents are commonly employed. nih.gov

The SPE procedure typically involves four steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by water to ensure proper wetting and interaction with the sample.

Loading: The sample is passed through the SPE cartridge, and the analyte is retained on the sorbent.

Washing: The cartridge is washed with a weak solvent to remove co-adsorbed interfering compounds without eluting the analyte of interest.

Elution: A strong organic solvent (e.g., acetonitrile or methanol) is used to desorb the analyte from the sorbent, resulting in a concentrated and cleaned-up sample extract.

The eluted sample can then be further concentrated and reconstituted in a suitable solvent for chromatographic analysis.

Table 3: General Solid-Phase Extraction Protocol for Phenols from an Aqueous Matrix

StepProcedure
Sorbent C18 or Polymeric Reversed-Phase Cartridge
Conditioning 1. Pass 5 mL of methanol through the cartridge. 2. Pass 5 mL of deionized water through the cartridge.
Sample Loading Pass the aqueous sample (e.g., 100 mL) through the cartridge at a slow, steady flow rate.
Washing Pass 5 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
Elution Elute the retained analyte with 5 mL of a strong solvent (e.g., acetonitrile or methanol).
Post-Elution Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for HPLC analysis or a suitable solvent for GC derivatization.

Chemical Derivatization for Enhanced Chromatographic Separation and Detection

As previously mentioned, chemical derivatization is a key step for the successful analysis of this compound by GC-MS. The primary goal is to convert the polar hydroxyl group into a less polar and more volatile functional group.

Silylation: This is one of the most common derivatization techniques for compounds containing active hydrogens. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The reaction is typically carried out by heating the dried sample extract with the silylating reagent in a suitable solvent.

Acylation: This method involves the reaction of the phenol with an acylating agent, such as acetic anhydride or a perfluoroacyl anhydride. The resulting ester is more volatile and can be readily analyzed by GC. The use of fluorinated acylating agents can also enhance the sensitivity of detection when using an electron capture detector (ECD).

The choice of derivatization reagent and reaction conditions (e.g., temperature, time, and catalyst) must be optimized to ensure a complete and reproducible reaction for accurate quantification.

Table 4: Common Derivatization Reagents for Phenols in GC Analysis

Derivatization MethodReagentResulting DerivativeKey Advantages
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) etherForms volatile and thermally stable derivatives; widely applicable.
Acylation Acetic AnhydrideAcetate esterIncreases volatility; can improve chromatographic separation.
Acylation Pentafluorobenzoyl Chloride (PFBCl)Pentafluorobenzoyl esterCreates derivatives with high electron affinity, enhancing sensitivity for Electron Capture Detection (ECD).

Advanced Hyphenated Analytical Techniques

Modern analytical challenges require methodologies that can simultaneously separate, identify, and quantify chemical compounds with a high degree of certainty, often in intricate sample matrices. Hyphenated techniques, which link a separation technique with one or more spectroscopic detection methods online, provide a powerful solution. For a compound like this compound, these advanced methods are crucial for unambiguous characterization and for detecting its presence at minute concentrations.

HPLC-SPE-NMR-TOF-MS Integration for Comprehensive Analysis

The integration of High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS) represents a formidable platform for the exhaustive analysis of chemical compounds. This multi-hyphenated system allows for the separation of this compound from a complex mixture, followed by its isolation and subsequent detailed structural characterization.

The process commences with the HPLC system, which separates the components of a sample mixture based on their physicochemical properties. As the separated compounds elute from the HPLC column, the flow is directed to an SPE unit. Here, the target analyte, this compound, can be selectively trapped on a solid-phase cartridge. This step is crucial as it allows for the concentration of the analyte and the removal of the HPLC mobile phase, which might interfere with subsequent NMR analysis. The solvent can then be exchanged for a deuterated solvent suitable for NMR spectroscopy. acs.orgchromatographyonline.com

Once the analyte is concentrated and in a suitable solvent, it is transferred to the NMR spectrometer. NMR spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules, providing detailed information about the atomic connectivity and the chemical environment of the nuclei. acs.orgchromatographyonline.comnih.gov For this compound, 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments would be performed to unequivocally determine its structure.

In parallel, the high-resolution mass spectrometry capabilities of TOF-MS provide accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. This information is complementary to the NMR data and confirms the molecular formula of this compound. The combination of these techniques provides a comprehensive and unambiguous identification of the compound.

Table 1: Representative Data from HPLC-SPE-NMR-TOF-MS Analysis of a Phenolic Compound

ParameterDescription
HPLC Retention Time The specific time at which this compound elutes from the HPLC column, dependent on the column and mobile phase used.
¹H NMR (deuterated solvent) Chemical shifts (δ) and coupling constants (J) for the aromatic and ethyl protons, confirming the substitution pattern and structure.
¹³C NMR (deuterated solvent) Chemical shifts (δ) for all carbon atoms in the molecule, providing further structural confirmation.
High-Resolution MS (TOF) Provides the accurate mass of the molecular ion, allowing for the determination of the elemental formula (e.g., C₈H₉FO).
MS/MS Fragmentation Characteristic fragmentation pattern of the parent ion, offering additional structural insights.

Note: This table is illustrative and specific values would be determined experimentally.

UPLC-MS/MS for Trace-Level Quantification

For the detection and quantification of minute quantities of this compound, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. This technique offers exceptional sensitivity, selectivity, and speed of analysis. UPLC systems utilize columns with smaller particle sizes, leading to higher resolution and faster separation times compared to conventional HPLC.

The key to the high selectivity and sensitivity of UPLC-MS/MS lies in the tandem mass spectrometer, which operates in Multiple Reaction Monitoring (MRM) mode. In this mode, the first mass spectrometer (Q1) is set to select the precursor ion of this compound (the molecular ion, [M-H]⁻ or [M+H]⁺). This selected ion is then fragmented in a collision cell (q2), and the second mass spectrometer (Q3) is set to monitor for a specific product ion that is characteristic of the compound. The transition from the precursor ion to the product ion is highly specific to the analyte of interest, minimizing interference from other compounds in the matrix.

The validation of a UPLC-MS/MS method for the quantification of this compound would involve the determination of several key parameters, as outlined in the table below.

Table 2: Typical Method Validation Parameters for UPLC-MS/MS Quantification of this compound

ParameterTypical ValueDescription
Precursor Ion (m/z) To be determinedThe mass-to-charge ratio of the molecular ion of this compound selected in the first mass spectrometer.
Product Ion (m/z) To be determinedThe mass-to-charge ratio of a characteristic fragment ion of this compound monitored in the second mass spectrometer.
Linear Range e.g., 0.1 - 100 µg/LThe concentration range over which the instrument response is directly proportional to the analyte concentration.
Limit of Detection (LOD) e.g., < 0.1 µg/LThe lowest concentration of the analyte that can be reliably detected above the background noise.
Limit of Quantification (LOQ) e.g., < 0.5 µg/LThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value, often assessed by analyzing spiked samples.

Note: The values in this table are representative and would be established during method development and validation.

The development of such a method would enable the reliable quantification of this compound in diverse and complex matrices, such as environmental samples, food products, or biological fluids, with a high degree of confidence.

Environmental Degradation and Biotransformation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation, occurring without the intervention of living organisms, plays a significant role in the transformation of 3-Ethyl-4-fluorophenol in the environment, primarily through photochemical and oxidative processes.

In aqueous environments, this compound is susceptible to photochemical degradation through direct photolysis and indirect photo-oxidation. Direct photolysis involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of chemical bonds within the molecule. The aromatic ring and the hydroxyl group are chromophores that can absorb environmental UV radiation, potentially leading to the homolytic cleavage of the carbon-fluorine or carbon-ethyl bonds, or transformation of the aromatic ring.

Advanced oxidation processes (AOPs), which involve the generation of highly reactive hydroxyl radicals, can significantly enhance the photochemical degradation of halogenated phenols. For instance, the photo-Fenton process (UV/H₂O₂/Fe²⁺) has been shown to be highly effective in the complete mineralization of compounds like 4-chlorophenol (B41353). d-nb.info

Table 1: Factors Influencing Photochemical Degradation of Substituted Phenols

Factor Influence on Degradation Rate Rationale
UV Radiation Intensity Increases Higher photon flux leads to more frequent excitation of the molecule or photosensitizers.
pH Variable Can affect the speciation of the phenol (B47542) (phenate form) and the efficiency of AOPs.
Dissolved Organic Matter Can enhance or inhibit Acts as a photosensitizer to promote indirect photolysis but can also scavenge radicals and absorb UV light, thus inhibiting degradation.

| Presence of Oxidants (e.g., H₂O₂) | Increases | Leads to the formation of highly reactive hydroxyl radicals, accelerating degradation. |

Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and ozone (O₃), are potent oxidants that can degrade this compound in both atmospheric and aquatic environments.

Hydroxyl Radicals (•OH): These are highly reactive and non-selective oxidants that can react with this compound through several mechanisms, including addition to the aromatic ring, hydrogen abstraction from the hydroxyl and ethyl groups, and direct attack on the carbon-fluorine bond. The reaction with hydroxyl radicals is typically very fast, often with rate constants approaching the diffusion-controlled limit. While a specific rate constant for this compound is not documented, rate constants for the reaction of •OH with various organic compounds in aqueous solutions have been determined, providing a basis for estimation. rsc.org The initial attack by hydroxyl radicals likely leads to the formation of hydroxylated and dehalogenated intermediates.

Ozone (O₃): Ozonation is a chemical water treatment process that can effectively degrade phenolic compounds. Ozone can react with this compound either directly via molecular ozone or indirectly through the formation of hydroxyl radicals, especially at higher pH. nih.govnih.gov The reaction of ozone with the phenate form of the molecule (at higher pH) is significantly faster. Ozonation of substituted phenols typically leads to the hydroxylation of the aromatic ring, followed by ring cleavage to form smaller organic acids such as muconic, maleic, fumaric, and oxalic acids. nih.gov Studies on the ozonation of 4-chlorophenol have identified 4-chlorocatechol (B124253) as a primary intermediate, suggesting that hydroxylation is a key initial step. nist.govresearchgate.net

Table 2: Comparison of Oxidative Degradation of Phenolic Compounds by Ozone

Compound pH Condition Key Intermediates Reference
Phenol Alkaline Catechol, Muconic Acid, Maleic Acid, Oxalic Acid nih.gov
4-Chlorophenol Varied 4-Chlorocatechol, Hydroquinone nist.govresearchgate.net

Biotic Degradation and Biotransformation Studies

Under anaerobic conditions, such as in sediments and groundwater, the degradation of halogenated aromatic compounds can occur through reductive dehalogenation, where the halogen substituent is replaced by a hydrogen atom. However, the carbon-fluorine bond is generally more stable and less susceptible to reductive cleavage compared to carbon-chlorine, -bromine, or -iodine bonds. Studies on the anaerobic degradation of halogenated phenols by sulfidogenic consortia have shown that while chlorophenols, bromophenols, and iodophenols can be degraded, 4-fluorophenol (B42351) may not serve as a substrate under these conditions. nih.gov

Aerobic microbial degradation of this compound is expected to be more efficient than anaerobic degradation. The initial attack is likely to be initiated by monooxygenase or dioxygenase enzymes. Based on studies of other alkylphenols and fluorinated aromatic compounds, several transformation pathways can be postulated:

Hydroxylation of the Aromatic Ring: This is a common initial step in the aerobic degradation of phenols. A hydroxyl group is introduced onto the aromatic ring, typically in the ortho or para position to the existing hydroxyl group, to form a dihydroxybenzene derivative (a catechol or hydroquinone). For this compound, this would likely lead to the formation of 3-ethyl-4-fluorocatechol. This intermediate would then be susceptible to ring cleavage by dioxygenase enzymes.

Oxidation of the Ethyl Group: The ethyl side chain can be a point of initial attack, proceeding through oxidation to form a primary alcohol, then an aldehyde, and finally a carboxylic acid.

Defluorination: The cleavage of the carbon-fluorine bond is a critical step for complete mineralization. This can occur either early in the degradation pathway or after the aromatic ring has been cleaved. Enzymatic defluorination can happen through hydrolytic or oxidative mechanisms.

The identification of metabolites is crucial for elucidating the exact degradation pathway. While specific metabolites for this compound have not been reported, the degradation of long-chain alkylphenols often involves multicomponent phenol hydroxylase and subsequent ortho-cleavage of the catechol intermediate. nih.gov

The biodegradability of this compound is significantly influenced by the nature and position of its substituents.

Fluorine Substituent: The strong electron-withdrawing nature of the fluorine atom can make the aromatic ring less susceptible to electrophilic attack by oxygenase enzymes, potentially slowing down the initial steps of degradation. The high strength of the C-F bond also makes enzymatic defluorination a challenging and often rate-limiting step.

Ethyl Substituent: The presence of the ethyl group can also affect biodegradability. While it can serve as a carbon and energy source for some microorganisms, its position on the ring can cause steric hindrance, potentially impeding enzymatic attack. The length and branching of alkyl chains are known to influence the degradation pathways of alkylphenols. nih.govresearchgate.net

The combined effects of the electron-withdrawing fluorine atom and the potentially sterically hindering ethyl group will ultimately determine the susceptibility of this compound to microbial degradation. The relative positions of these substituents are also crucial, as they dictate the electronic properties and accessibility of different sites on the molecule to enzymatic action. The properties of the phenolic ring are significantly altered by the number, chemical nature, and position of its substituents. mdpi.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
4-Chlorophenol
Humic Acids
Hydroxyl Radical
Ozone
Hydrogen Peroxide
Iron(II)
4-Chlorocatechol
Muconic Acid
Maleic Acid
Fumaric Acid
Oxalic Acid
4-Fluorophenol
Ethylbenzene (B125841)
Fumarate
Cresols
Catechol
Hydroquinone

Applications in Chemical Synthesis and Materials Science Focus on Methodological Developments

Role as Synthetic Intermediates for Fluorinated Organic Molecules

The unique substitution pattern of 3-Ethyl-4-fluorophenol, featuring a hydroxyl group for further reactions, a fluorine atom to impart specific electronic properties, and an ethyl group, positions it as a valuable intermediate in organic synthesis.

Precursors in the Synthesis of Advanced Chemical Building Blocks

While specific examples of advanced chemical building blocks derived from this compound are not extensively documented in current literature, its structure allows for several potential transformations. The hydroxyl group can be a handle for introducing other functional groups or for building larger molecular architectures. For instance, it could be converted into an ether or an ester, or used in nucleophilic substitution reactions. The presence of the fluorine atom can influence the acidity of the phenol (B47542) and the reactivity of the aromatic ring, potentially directing further electrophilic substitutions.

Development of Novel Synthetic Routes to Diverse Chemical Scaffolds

The development of novel synthetic routes is a cornerstone of modern medicinal and materials chemistry. While established synthetic pathways utilizing this compound are not widely reported, its structure is amenable to various synthetic strategies. For example, it could serve as a starting material in multi-step syntheses of complex fluorinated molecules. The combination of the ethyl and fluoro substituents could be exploited to achieve specific steric and electronic properties in the target molecules, leading to the creation of diverse chemical scaffolds that might not be easily accessible through other routes.

Functional Materials Development

Fluorinated compounds are known for their unique properties, including thermal stability, chemical resistance, and specific optical and electronic characteristics. These properties make them attractive for the development of advanced functional materials.

Use in the Synthesis of Fluorinated Polymers and Resins

There is a lack of specific data in the public domain on the use of this compound in the synthesis of fluorinated polymers and resins. In principle, as a phenolic compound, it could be a monomer for producing polymers such as polycarbonates, polyesters, or epoxy resins. The incorporation of the ethyl and fluoro groups into the polymer backbone would be expected to modify the material's properties, such as its solubility, thermal stability, and refractive index. Further research would be needed to synthesize and characterize such polymers to determine their potential applications.

Interactive Data Table: Hypothetical Properties of Polymers Derived from this compound

Since no experimental data is available, the following table is a hypothetical representation of the potential properties of polymers that could be synthesized from this compound, based on general knowledge of fluorinated polymers.

Polymer TypePotential Monomer(s)Expected Properties
PolycarbonateThis compound, PhosgeneHigh thermal stability, altered refractive index, good mechanical strength
PolyesterThis compound, Diacid ChlorideImproved solubility in organic solvents, chemical resistance
Epoxy ResinBisphenol A diglycidyl ether derivative of this compound, Curing agentLowered surface energy, enhanced thermal and chemical resistance

Integration into Liquid Crystal Monomer Materials

The incorporation of fluorine atoms into liquid crystal molecules is a well-established strategy to tune their mesomorphic and electro-optical properties. The specific substitution pattern of this compound makes it a candidate for integration into liquid crystal monomers. The fluorine atom can influence the dielectric anisotropy, while the ethyl group can affect the molecule's shape and, consequently, its liquid crystalline phase behavior. However, there are no published studies detailing the synthesis and characterization of liquid crystal materials derived from this compound.

Interactive Data Table: Predicted Properties of Liquid Crystal Monomers from this compound

This table presents predicted properties for a hypothetical liquid crystal monomer incorporating the this compound core, based on structure-property relationships in known liquid crystals.

Hypothetical Monomer StructurePredicted MesophasePotential Application
Ester-linked biphenyl (B1667301) with a terminal 3-ethyl-4-fluorophenyl groupNematicActive matrix displays
Tolan derivative with a 3-ethyl-4-fluorophenyl terminusNematic, SmecticHigh-performance displays

Rational Design Principles of Fluorinated Molecules

The rational design of fluorinated molecules leverages the unique properties of the fluorine atom to achieve desired chemical, physical, and biological characteristics. Key principles include:

Modulation of Electronic Properties: The high electronegativity of fluorine can significantly alter the electron distribution in a molecule. In this compound, the fluorine atom ortho to the hydroxyl group can influence its acidity (pKa) through inductive effects.

Metabolic Stability: The carbon-fluorine bond is very strong, and replacing a carbon-hydrogen bond with a C-F bond can block metabolic oxidation at that site, a common strategy in drug design.

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to steric and electronic interactions.

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its solubility and transport properties across biological membranes.

While these are general principles, their specific application to this compound and its derivatives would require dedicated experimental and computational studies to fully elucidate the structure-property relationships.

Impact of Fluorine on Molecular Properties Relevant to Chemical Transformations

The substitution of a hydrogen atom with fluorine in a molecule like this compound instigates significant changes in its physicochemical properties, which in turn dictates its behavior in chemical reactions. lew.ro Fluorine is the most electronegative element, a characteristic that is central to its influence on molecular behavior. tandfonline.comnih.gov

Electronic Effects and Acidity: The fluorine atom at the C-4 position exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect alters the electron distribution throughout the molecule, significantly impacting the acidity (pKa) of the phenolic hydroxyl group. tandfonline.comnih.gov The withdrawal of electron density helps to stabilize the corresponding phenoxide anion formed upon deprotonation, making this compound a stronger acid than its non-fluorinated analog, 3-ethylphenol (B1664133). For comparison, the pKa of phenol is approximately 10, while 4-fluorophenol (B42351) is more acidic, with a pKa around 9.8. guidechem.com This enhanced acidity can be critical in reactions where the phenoxide is a key intermediate, influencing reaction rates and equilibria.

Carbon-Fluorine Bond Strength: The bond between carbon and fluorine is the strongest single bond in organic chemistry, with a typical bond energy of around 485 kJ/mol. lew.romt.com This exceptional strength confers high thermal and metabolic stability to the molecule. lew.romt.com In the context of chemical synthesis, the C-F bond in this compound is generally inert, allowing for chemical modifications at other positions of the molecule without disturbing the fluorine substituent. lew.ro This stability is a key reason for the inclusion of fluorine in advanced materials and pharmaceuticals, where durability and resistance to degradation are paramount. mt.com

The table below summarizes the key property changes induced by fluorine substitution, comparing phenol to 4-fluorophenol as a model for understanding the properties of this compound.

PropertyPhenol4-FluorophenolExpected Impact on this compound
pKa ~10.0~9.8Increased acidity compared to 3-ethylphenol due to the electron-withdrawing fluorine atom. tandfonline.comguidechem.com
C-F Bond Energy N/A~485 kJ/molHigh chemical and metabolic stability conferred by the strong C-F bond. lew.romt.com
Electronegativity of Substituent (Pauling Scale) H (~2.20)F (~3.98)Significant inductive electron withdrawal, altering the reactivity of the aromatic ring and hydroxyl group. tandfonline.comnih.gov
Lipophilicity (LogP) 1.461.83Increased lipophilicity compared to the non-fluorinated analog, affecting solubility and intermolecular forces. nih.govlew.ro

Strategies for Selective Fluorine Installation for Enhanced Reactivity

The synthesis of specifically fluorinated compounds like this compound requires precise and selective methods for introducing the C-F bond. The challenge lies in controlling the regioselectivity of the fluorination on a complex aromatic scaffold. acs.org Several methodological developments have addressed this challenge.

Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic ring with an electrophilic "F+" source. sigmaaldrich.comlew.ro For a precursor like 3-ethylphenol, direct fluorination would likely lead to a mixture of ortho- and para-isomers relative to the powerful hydroxyl directing group. Therefore, this method may require blocking groups to achieve the desired 4-fluoro regiochemistry. Modern electrophilic fluorinating reagents, such as Selectfluor™ (F-TEDA-BF4), are significantly safer and more manageable than elemental fluorine and have been successfully used for the fluorination of a wide range of substrates, including activated aromatic systems. lew.roorganic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr): While less common for electron-rich phenols, SNAr reactions are a viable strategy using a suitably derivatized precursor. For instance, a precursor to this compound bearing a good leaving group (e.g., -NO2 or -Cl) at the C-4 position and an activating group could undergo substitution with a nucleophilic fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). acs.org More advanced methods involve the deoxyfluorination of phenols. harvard.edunih.gov In these reactions, the phenolic hydroxyl group is first converted into a better leaving group in situ. For example, aryl fluorosulfonates, prepared from phenols and sulfuryl fluoride (SO2F2), can react with a fluoride source to yield the corresponding aryl fluoride under mild conditions. acs.org

Balz-Schiemann Reaction and Related Methods: A classic and reliable method for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction. chimia.ch This process involves the diazotization of an aniline (B41778) precursor (e.g., 4-amino-3-ethylphenol) with a nitrite (B80452) source in the presence of tetrafluoroboric acid (HBF4) or hexafluorophosphoric acid (HPF6), followed by thermal or photochemical decomposition of the resulting diazonium salt to yield the aryl fluoride. harvard.edu This method offers excellent regiocontrol, as the position of the fluorine atom is determined by the initial position of the amino group.

The following table provides a comparative overview of these key fluorination strategies applicable to the synthesis of fluorophenols.

StrategyReagent TypeGeneral ConditionsKey Advantages
Electrophilic Fluorination Electrophilic "F+" source (e.g., Selectfluor™)Reaction with an electron-rich arene, often in a polar solvent.Direct C-H to C-F conversion; mild and manageable reagents available. lew.roorganic-chemistry.org
Nucleophilic Deoxyfluorination of Phenols Nucleophilic F- source (e.g., CsF, KF) with an activating reagent (e.g., PhenoFluor™, SO2F2).Two-step, one-pot conversion of the -OH group to -F.Utilizes readily available phenol starting materials; good functional group tolerance. acs.orgharvard.eduorganic-chemistry.org
Balz-Schiemann Reaction Diazotization reagents (e.g., NaNO2, HBF4)Conversion of an amino group to a diazonium salt, followed by thermal decomposition.High regioselectivity determined by the position of the precursor amine group. nih.govchimia.ch

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on the synthesis of 3-Ethyl-4-fluorophenol should prioritize "green" chemistry principles to minimize waste and energy consumption.

One promising avenue is the adaptation of ipso-hydroxylation of arylboronic acids. rsc.orgnih.govrsc.org This method utilizes readily available starting materials and often employs mild reaction conditions with water as a solvent, significantly reducing the environmental impact compared to traditional multi-step syntheses. A potential synthetic strategy could involve the synthesis of 3-ethyl-4-fluorophenylboronic acid followed by a catalyzed ipso-hydroxylation.

Furthermore, exploring catalyst-free and additive-free reaction pathways represents a significant step towards sustainability. organic-chemistry.org Research could focus on visible-light-induced aerobic oxidative hydroxylation of the corresponding arylboronic acid or ester, using air as the oxidant. organic-chemistry.org The development of one-pot syntheses, combining multiple reaction steps without the isolation of intermediates, would also enhance efficiency and reduce solvent usage. nih.gov

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound.

Synthetic Method Key Features Potential Advantages Research Focus
ipso-Hydroxylation of Arylboronic Acid Use of a boronic acid precursor; often aqueous conditions. rsc.orgrsc.org High yields, mild conditions, reduced waste. nih.gov Optimization of catalysts and reaction conditions for 3-ethyl-4-fluorophenylboronic acid.
Visible-Light-Induced Aerobic Oxidation Catalyst-free, uses air as an oxidant. organic-chemistry.org High atom economy, environmentally friendly. Investigation of reaction kinetics and quantum yields for the specific substrate.

Advanced Spectroscopic and Computational Integration for Comprehensive Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its potential applications and for predicting its environmental behavior. Integrating advanced spectroscopic techniques with computational modeling can provide a comprehensive characterization.

Advanced Spectroscopic Techniques:

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR would be a powerful tool for structural elucidation and for studying the electronic environment of the fluorine nucleus. rsc.orgrsc.org Future studies could use ¹⁹F NMR to probe intermolecular interactions and to monitor reactions involving the fluorine atom.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for unambiguous molecular formula determination and for identifying potential impurities or degradation products.

Vibrational Spectroscopy (Infrared and Raman): These techniques can provide detailed information about the molecular structure and bonding. Theoretical calculations can be used to assign the observed vibrational modes.

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations can be employed to predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic properties. researchgate.nettorvergata.it

pKa Prediction: Computational methods can accurately predict the acidity (pKa) of substituted phenols, which is a critical parameter influencing their reactivity and biological activity. torvergata.itscispace.com

Quantum Theory of Atoms in Molecules (QTAIM): This approach can be used to analyze the nature of chemical bonds and intermolecular interactions within the this compound molecule.

Table 2: Illustrative Spectroscopic and Computational Data for Future Characterization of this compound.

Parameter Technique/Method Hypothetical Value/Observation Significance
¹⁹F NMR Chemical Shift (δ) ¹⁹F NMR Spectroscopy -120 to -140 ppm (relative to CCl₃F) Provides information about the electronic environment of the fluorine atom.
Exact Mass High-Resolution Mass Spectrometry 140.0586 g/mol Confirms the elemental composition.
O-H Stretching Frequency Infrared Spectroscopy ~3600 cm⁻¹ (in a non-polar solvent) Characterizes the hydroxyl group and its hydrogen bonding capabilities.

Mechanistic Insights into Complex Reaction Systems

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new synthetic transformations. The interplay between the electron-donating ethyl group and the electron-withdrawing fluorine atom on the phenolic ring presents an interesting case for studying electrophilic aromatic substitution reactions. byjus.comtestbook.com

Future research should focus on:

Regioselectivity of Electrophilic Substitution: Investigating the preferred positions of attack for various electrophiles (e.g., nitration, halogenation, Friedel-Crafts reactions) on the this compound ring. byjus.combdu.ac.in Computational modeling can be used to predict the activation energies for substitution at different positions.

Kinetic and Thermodynamic Studies: Performing kinetic studies to determine the reaction rates and activation parameters for key reactions. This data, combined with computational modeling, can provide a detailed picture of the reaction energy profile.

Identification of Reaction Intermediates: Utilizing spectroscopic techniques, such as in-situ NMR or trapping experiments, to identify and characterize transient intermediates in reaction pathways.

Table 3: Hypothetical Study on the Nitration of this compound.

Research Question Experimental Approach Computational Method Expected Outcome
What is the major product of nitration? Reaction with dilute nitric acid followed by product analysis (GC-MS, NMR). Calculation of the relative energies of the possible Wheland intermediates. Determination of the regioselectivity of the reaction.

Exploration of Novel Derivatization Strategies

Derivatization is a key strategy for enhancing the detectability and chromatographic separation of analytes. nih.gov For this compound, the development of novel derivatization methods could be beneficial for its trace analysis in complex matrices.

Future research could explore:

Fluorogenic Labeling: The use of derivatizing agents that introduce a fluorescent tag onto the phenolic hydroxyl group. This would enable highly sensitive detection using fluorescence-based techniques.

Silylation: Silylation is a common derivatization technique for GC-MS analysis that increases the volatility and thermal stability of polar compounds like phenols. researchgate.net Research could focus on optimizing silylation conditions for this compound.

Chiral Derivatization: If this compound is to be used in stereoselective synthesis, the development of chiral derivatizing agents would be necessary to separate and quantify enantiomers.

Table 4: Potential Derivatization Reagents for the Analysis of this compound.

Derivatization Reagent Analytical Technique Purpose of Derivatization
Dansyl chloride HPLC-Fluorescence Introduction of a fluorescent tag for sensitive detection. oup.com
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) GC-MS Increased volatility and thermal stability.

Deeper Understanding of Environmental Fate under Diverse Conditions

The presence of a carbon-fluorine bond in this compound raises questions about its persistence and potential for bioaccumulation in the environment. nih.govnih.gov The strong C-F bond can make such compounds resistant to degradation. nih.govacs.org Therefore, a thorough investigation of its environmental fate is crucial.

Future research should address:

Biodegradation Pathways: Studies using microbial consortia from various environmental compartments (soil, water, sediment) to determine if this compound can be biodegraded under aerobic and anaerobic conditions. ijrrjournal.comnih.gov Identification of metabolic intermediates would be key to elucidating the degradation pathway.

Photodegradation: Investigating the susceptibility of this compound to direct and indirect photolysis in aqueous environments. epa.govresearchgate.net The role of reactive oxygen species in the degradation process should be examined.

Sorption and Mobility: Determining the sorption coefficients of this compound to different soil and sediment types to predict its mobility in the subsurface. itrcweb.org The influence of pH and organic matter content on sorption should be a focus.

Transformation Products: Identifying and characterizing the transformation products formed during biotic and abiotic degradation processes to assess their potential toxicity and persistence. nih.gov

Table 5: Hypothetical Environmental Fate Parameters for this compound.

Parameter Experimental System Potential Finding Implication
Aerobic Biodegradation Half-Life Soil microcosm > 180 days Potential for persistence in soil environments.
Aqueous Photolysis Quantum Yield UV irradiation in water 0.01 Moderate susceptibility to degradation by sunlight in surface waters.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.